N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O5S and its molecular weight is 453.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
A study by Abu‐Hashem et al. (2020) discusses the synthesis of various heterocyclic compounds, including ones related to the chemical structure . Their research explores the formation of compounds like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo- difuran-2-carboxamide, showing the versatility and potential applications of similar chemical structures in creating novel compounds with possible pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Biological Activity
Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, specifically N-(thiazol-2-yl)furan-2-carboxamide, and investigated its antimicrobial activity. The study found significant antimicrobial activity against various microorganisms, suggesting potential medical and pharmacological uses for similar compounds (Cakmak et al., 2022).
Anti-Inflammatory and Antibacterial Properties
Alam et al. (2011) researched compounds including 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones, which share a similar structure. These compounds demonstrated significant anti-inflammatory and antibacterial activities and showed reduced gastrointestinal toxicity and lipid peroxidation, indicating their potential as safer therapeutic agents (Alam et al., 2011).
Antitumor Properties
Horishny et al. (2020) synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and evaluated their antitumor properties. The compounds showed promise as new anticancer agents, underscoring the potential of similar chemical structures in cancer therapy research (Horishny et al., 2020).
Cytotoxic Evaluation as EGFR Inhibitors
Zhang et al. (2017) designed a series of benzo[d]thiazole-2-carboxamide derivatives for cytotoxic evaluation against various cancer cell lines. The research highlighted the potential of these compounds as epidermal growth factor receptor (EGFR) inhibitors, with several compounds showing moderate to excellent potency (Zhang et al., 2017).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S.ClH/c1-25-14-5-6-15(26-2)18-17(14)21-20(29-18)23(19(24)16-4-3-11-28-16)8-7-22-9-12-27-13-10-22;/h3-6,11H,7-10,12-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGLEPLTAKBGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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